

# Sunvozertinib's Antitumor Activity in NSCLC with Brain Metastases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antitumor activity of sunvozertinib in non-small cell lung cancer (NSCLC) patients with brain metastases against other leading EGFR tyrosine kinase inhibitors (TKIs). The information is compiled from publicly available clinical trial data and research publications to offer an objective overview for researchers, scientists, and drug development professionals.

### **Executive Summary**

Brain metastases represent a significant challenge in the treatment of NSCLC. While several EGFR TKIs have demonstrated intracranial activity, the emergence of novel agents targeting specific EGFR mutations, such as sunvozertinib for exon 20 insertions, necessitates a comparative evaluation of their efficacy in this patient population. This guide summarizes the available data on the intracranial objective response rate (ORR), duration of response (DOR), and progression-free survival (PFS) for sunvozertinib and its key comparators: osimertinib, afatinib, amivantamab, and mobocertinib. It is important to note that the data presented are primarily from single-arm or non-head-to-head trials, and therefore, direct comparisons should be interpreted with caution.

## Comparative Intracranial Efficacy of EGFR TKIs

The following table summarizes the key intracranial efficacy data for sunvozertinib and other EGFR TKIs in NSCLC patients with brain metastases.



| Drug (Trial)                  | Patient Population (Brain Metastases Status)                                                    | Intracranial<br>Objective<br>Response<br>Rate (ORR) | Intracranial<br>Duration of<br>Response<br>(DOR) | Intracranial<br>Progression-<br>Free Survival<br>(PFS)   |
|-------------------------------|-------------------------------------------------------------------------------------------------|-----------------------------------------------------|--------------------------------------------------|----------------------------------------------------------|
| Sunvozertinib<br>(WU-KONG1B)  | Platinum- pretreated EGFR exon 20 insertion+ NSCLC (Baseline brain metastases)                  | 52.4% (300 mg<br>dose)[1]                           | Not Reported                                     | Not Reported                                             |
| Sunvozertinib<br>(WU-KONG6)   | Platinum- pretreated EGFR exon 20 insertion+ NSCLC (Baseline brain metastases)                  | 48.0%[2]                                            | Not Reached                                      | 4.4 months[3]                                            |
| Osimertinib<br>(FLAURA)       | Treatment-naïve EGFR-mutant (Ex19del/L858R) NSCLC (Measurable and/or nonmeasurable CNS lesions) | 66%[4]                                              | 15.2 months[4]                                   | Not Reached<br>(HR 0.48 vs.<br>standard EGFR-<br>TKI)[5] |
| Afatinib (LUX-<br>Lung 3 & 6) | Treatment-naïve EGFR-mutant NSCLC (Asymptomatic brain metastases)                               | Trend towards improvement vs. chemotherapy          | Not Reported                                     | 8.2 months[6]                                            |



| Amivantamab<br>(CHRYSALIS)  | Platinum- pretreated EGFR exon 20 insertion+ NSCLC (Treated, stable brain metastases allowed) | Data not mature; intracranial-only first progression was infrequent (11%)[7] | Not Reported | Not Reported  |
|-----------------------------|-----------------------------------------------------------------------------------------------|------------------------------------------------------------------------------|--------------|---------------|
| Mobocertinib<br>(EXCLAIM-2) | Platinum- pretreated EGFR exon 20 insertion+ NSCLC (Baseline brain metastases)                | 18%[8]                                                                       | Not Reported | 3.7 months[8] |

#### **Experimental Protocols**

The methodologies for assessing intracranial response in the key clinical trials are outlined below.

#### Sunvozertinib (WU-KONG1 and WU-KONG6 Trials)

- Patient Population: Patients with locally advanced or metastatic NSCLC harboring EGFR
  exon 20 insertion mutations who had progressed on or after platinum-based chemotherapy.
  In the WU-KONG1 trial, patients with previously treated and stable, neurologically
  asymptomatic brain metastases not requiring corticosteroids were eligible.[9] The WU-KONG6 trial also included patients with baseline brain metastases.[2]
- Dosing Regimen: Sunvozertinib was administered orally at a starting dose of 300 mg once daily.[1][10]
- Intracranial Response Assessment: Tumor response was evaluated by a Blinded
  Independent Central Review (BICR) according to RECIST v1.1 criteria.[10] Brain imaging
  was performed at baseline and subsequently at intervals to assess intracranial lesions.



#### **Osimertinib (FLAURA Trial)**

- Patient Population: Treatment-naïve patients with advanced NSCLC with EGFR exon 19
  deletions or L858R mutations. Patients with asymptomatic, stable brain metastases not
  requiring corticosteroids for at least two weeks were eligible.[5]
- Dosing Regimen: Osimertinib was administered orally at 80 mg once daily.[11]
- Intracranial Response Assessment: A pre-planned exploratory analysis of CNS efficacy was conducted. Brain imaging (MRI or CT) was mandatory at baseline for patients with known or suspected CNS metastases and was performed every 6 weeks.[4][11] Intracranial response was assessed by BICR using RECIST v1.1.

#### **Afatinib (LUX-Lung 3 and 6 Trials)**

- Patient Population: Treatment-naïve patients with advanced NSCLC with common EGFR mutations. Patients with asymptomatic brain metastases were included in prespecified subgroup analyses.[12]
- Dosing Regimen: Afatinib was administered orally at 40 mg once daily.
- Intracranial Response Assessment: Intracranial response was assessed as part of the overall disease assessment using RECIST criteria. Brain imaging was performed at baseline and at regular intervals.

#### **Amivantamab (CHRYSALIS Trial)**

- Patient Population: Patients with metastatic NSCLC with EGFR exon 20 insertion mutations who had progressed on platinum-based chemotherapy. Patients with treated and stable brain metastases were eligible.[7]
- Dosing Regimen: Amivantamab was administered intravenously.
- Intracranial Response Assessment: Brain MRI was required at screening, but subsequent imaging was performed as per local practice.[7] Response was assessed by the investigator and confirmed by BICR according to RECIST v1.1.

#### **Mobocertinib (EXCLAIM-2 Trial)**



- Patient Population: Patients with locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations who had received prior platinum-based chemotherapy. Patients with active brain metastases were excluded, but those with treated and stable brain metastases were allowed.[8][13]
- Dosing Regimen: Mobocertinib was administered orally at 160 mg once daily.[8]
- Intracranial Response Assessment: Tumor response was assessed by BICR according to RECIST v1.1. Brain imaging was performed at baseline and at regular intervals.

## **Signaling Pathways and Mechanisms of Action**

The following diagrams illustrate the EGFR signaling pathway, the mechanism of action of sunvozertinib, and a comparison of clinical outcomes.



Click to download full resolution via product page

Caption: EGFR Signaling Pathway in Cancer.





Click to download full resolution via product page

Caption: Mechanism of Action of Sunvozertinib.





Click to download full resolution via product page

Caption: Generalized Clinical Trial Workflow.



#### Conclusion

Sunvozertinib has demonstrated promising antitumor activity in NSCLC patients with EGFR exon 20 insertion mutations and brain metastases, showing a notable intracranial ORR in this heavily pretreated population.[1][2] When compared to other EGFR TKIs, the available data suggests that osimertinib remains a highly effective option for patients with common EGFR mutations and brain metastases, with a high intracranial ORR.[4] Afatinib also shows intracranial activity in this population.[6] For patients with EGFR exon 20 insertion mutations, the intracranial efficacy of amivantamab is still under investigation, while mobocertinib has shown limited activity in patients with baseline brain metastases.[7][8]

The choice of therapy for NSCLC patients with brain metastases will continue to be guided by the specific EGFR mutation status, prior lines of treatment, and the evolving landscape of clinical trial data. Further research, including head-to-head trials, is needed to more definitively establish the comparative intracranial efficacy of these agents and to optimize treatment strategies for this challenging patient population.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ascopubs.org [ascopubs.org]
- 2. Clinical Practice Guidelines for the Management of Brain Metastases from Non-small Cell Lung Cancer with Actionable Gene Alterations in China (2025 Edition) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. providence.elsevierpure.com [providence.elsevierpure.com]
- 4. ajmc.com [ajmc.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Frontiers | Concurrent Afatinib and Whole-Brain Radiotherapy in Exon 19-del-EGFR Mutant Lung Adenocarcinoma: A Case Report and Mini Review of the Literature [frontiersin.org]







- 7. Intracranial and systemic progression on amivantamab in platinum-treated epidermal growth factor receptor exon 20 insertion-mutated advanced non-small cell lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Facebook [cancer.gov]
- 10. Sunvozertinib for patients in China with platinum-pretreated locally advanced or metastatic non-small-cell lung cancer and EGFR exon 20 insertion mutation (WU-KONG6): single-arm, open-label, multicentre, phase 2 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Central nervous system activity of first-line osimertinib in epidermal growth factor receptor-mutant advanced non-small cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 12. First-Line Afatinib versus Chemotherapy in Patients with Non-Small Cell Lung Cancer and Common Epidermal Growth Factor Receptor Gene Mutations and Brain Metastases PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Treatment Outcomes and Safety of Mobocertinib in Platinum-Pretreated Patients With EGFR Exon 20 Insertion—Positive Metastatic Non—Small Cell Lung Cancer: A Phase 1/2 Open-label Nonrandomized Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Sunvozertinib's Antitumor Activity in NSCLC with Brain Metastases: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11930561#antitumor-activity-of-sunvozertinib-in-nsclc-patients-with-brain-metastases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com